Cas no 1311615-23-2 (N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide)

N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide 化学的及び物理的性質
名前と識別子
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- N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide
- 1311615-23-2
- Z968811226
- AKOS034747257
- EN300-26679701
-
- インチ: 1S/C11H13N3O3S/c1-13-18(16,17)10-5-3-4-9(8-10)11(15)14(2)7-6-12/h3-5,8,13H,7H2,1-2H3
- InChIKey: YDHYEFSFKFCDPU-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(N(C)CC#N)=O)C=1)(NC)(=O)=O
計算された属性
- 精确分子量: 267.06776246g/mol
- 同位素质量: 267.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 446
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.6Ų
- XLogP3: 0.1
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679701-0.05g |
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide |
1311615-23-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamideに関する追加情報
Comprehensive Overview of N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide (CAS No. 1311615-23-2)
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide (CAS No. 1311615-23-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by its cyanomethyl and methylsulfamoyl functional groups, exhibits intriguing chemical properties that make it a subject of interest for scientists exploring novel bioactive molecules. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets, positioning it as a promising candidate for further investigation.
In recent years, the demand for sulfonamide-based compounds like N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide has surged, driven by their versatility in drug discovery and development. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the growing focus on targeted therapies in oncology and metabolic diseases. The compound's benzamide core is a common scaffold in medicinal chemistry, often associated with bioactivity, which further enhances its appeal for pharmaceutical applications.
The synthesis and characterization of CAS No. 1311615-23-2 involve advanced organic chemistry techniques, including amide coupling reactions and sulfonylation processes. These methods are critical for ensuring the compound's purity and stability, which are essential for reliable research outcomes. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to confirm its structure and assess its quality, addressing the stringent requirements of modern scientific studies.
From an industrial perspective, N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide is also being explored for its potential in agrochemical formulations. Its structural attributes suggest possible utility in developing new pesticides or herbicides, aligning with the global push for sustainable and efficient crop protection solutions. This dual applicability in pharmaceuticals and agriculture underscores the compound's broad relevance and economic potential.
Environmental and safety considerations are paramount when working with CAS No. 1311615-23-2. While it is not classified as a hazardous material, proper handling protocols must be followed to ensure workplace safety. Researchers and manufacturers are advised to adhere to Good Laboratory Practices (GLP) and regulatory guidelines to mitigate any risks associated with its use. This proactive approach aligns with the increasing emphasis on green chemistry and sustainable research practices.
The future prospects for N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide are promising, with ongoing studies aimed at elucidating its mechanistic pathways and therapeutic potential. As the scientific community continues to explore its applications, this compound may emerge as a key player in the development of next-generation bioactive molecules. Its integration into high-throughput screening platforms and drug design initiatives further highlights its significance in contemporary research.
In summary, N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide (CAS No. 1311615-23-2) represents a compelling area of study at the intersection of chemistry, biology, and materials science. Its multifaceted applications, coupled with its structural novelty, position it as a valuable asset in advancing scientific knowledge and technological innovation. As research progresses, this compound is poised to contribute meaningfully to breakthroughs in both healthcare and agriculture.
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